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4-Methyl-1,3,2-dioxathiolane 2,2-dioxide is an organic compound with the molecular formula C₃H₆O₄S and a molecular weight of 138.14 g/mol. This compound is characterized by its unique dioxathiolane structure, which features a five-membered ring containing sulfur and oxygen atoms. It is known for its stability and solubility in both water and organic solvents, making it a versatile compound in various chemical applications .
While specific biological activities of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide are not extensively documented, compounds of similar structure often exhibit antimicrobial and antioxidant properties. Its use as a stabilizer and preservative suggests potential applications in food chemistry and pharmaceuticals where maintaining product integrity is critical .
The synthesis of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide can be achieved through various methods:
4-Methyl-1,3,2-dioxathiolane 2,2-dioxide finds applications in various fields:
4-Methyl-1,3,2-dioxathiolane 2,2-dioxide shares structural similarities with several other compounds. Here are some comparable compounds and their unique features:
Compound Name | CAS Number | Unique Features |
---|---|---|
1,3-Dioxathiolane 2,2-dioxide | 1072-53-3 | Lacks methyl substitution; simpler structure |
4-Methyl-1,3,2-dioxathiolane 2-Oxide | 1469-73-4 | Contains an oxide group instead of dioxide |
4-S-Methyl-[1,3,2]dioxathiolane 2,2-dioxide | 174953-30-1 | Different stereochemistry; affects reactivity |
The uniqueness of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide lies in its specific methyl substitution on the dioxathiolane ring which influences its chemical reactivity and stability compared to these similar compounds .
The formation of the dioxathiolane ring relies on cyclization mechanisms involving diol precursors. A widely accepted pathway involves three key stages:
Critical Factors Influencing Yield
Parameter | Optimal Range | Impact on Efficiency |
---|---|---|
Solvent Polarity | Low (THF, ether) | Enhances cyclization kinetics |
Temperature | 0–25°C | Balances reaction rate/control |
Stoichiometry | 1:1 diol:SO₃ | Minimizes polysulfonation |
Steric effects from the methyl substituent necessitate precise stoichiometric control to avoid side reactions.
Traditional batch reactors face challenges in heat management during PLS synthesis, leading to hydrolysis and reduced yields. Continuous flow microreactors address these limitations through:
Optimized Conditions in Microreactors
Parameter | Value | Outcome |
---|---|---|
Temperature | 14.73°C | Minimizes thermal degradation |
Catalyst Concentration | 0.5 g L⁻¹ | Maximizes turnover frequency |
Residence Time | 117.75 s | Ensures complete conversion |
Flow Rate Ratio | 0.6 (continuous:dispersed) | Optimizes phase interaction |
Under these conditions, PLS yields reach 92.22% with 99.1% selectivity, outperforming batch processes by 25%.
Catalytic systems play a pivotal role in stereoselective PLS synthesis:
Stoichiometric Considerations
Comparative Performance of Cyclic Sulfate Additives
Additive | Ring Size | Molecular Weight | Thermal Stability |
---|---|---|---|
PLS | 5-membered | 138.14 | Moderate |
DTD | 5-membered | 124.12 | Low |
TMS | 6-membered | 152.15 | High |
PLS exhibits balanced ionic conductivity and stability, making it suitable for electrolyte applications.
Post-synthetic purification ensures high-purity PLS for industrial applications:
Vacuum Distillation:
Solvent Recrystallization:
Purification Efficiency
Step | Conditions | Purity Improvement |
---|---|---|
Initial Distillation | 48–49°C @ 0.7 mmHg | 75% → 88% |
Recrystallization | CCl₄/hexane (1:3) | 88% → 95% |
These methods align with protocols for analogous sulfolane derivatives but require adaptations for the methyl group’s steric effects.
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